molecular formula C15H16FNO3S2 B2838926 5-fluoro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide CAS No. 1210213-72-1

5-fluoro-2-methoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide

Cat. No.: B2838926
CAS No.: 1210213-72-1
M. Wt: 341.42
InChI Key: CTYHOYNFHXIARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .


Molecular Structure Analysis

Thiopropamine is a stimulant drug which is an analogue of amphetamine where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .

Scientific Research Applications

Cyclooxygenase-2 Inhibition

Compounds containing the benzenesulfonamide moiety have been synthesized and evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation and pain. Research has shown that fluorine substitution on the benzenesulfonamide moiety, coupled with electron-donating groups, can yield compounds with potent COX-2 inhibitory activity. These findings are significant for developing new anti-inflammatory drugs with improved selectivity and potency (Pal et al., 2003).

Photodynamic Therapy Applications

New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized for potential use in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit high singlet oxygen quantum yields and good fluorescence properties, making them promising candidates as Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Anticancer Activity

Several benzenesulfonamide derivatives have been synthesized and tested for their anticancer activities. Compounds with specific substitutions on the benzenesulfonamide scaffold have shown potential as carbonic anhydrase inhibitors and exhibited interesting cytotoxic activities against various cancer cell lines. This research is crucial for developing novel anticancer agents with targeted action mechanisms (Gul et al., 2016).

Fluorination Chemistry

The development of novel electrophilic fluorinating reagents based on the benzenesulfonamide framework has been reported. These reagents facilitate the enantioselective fluorination of silylenol ethers, improving the enantioselectivity of the products. Such advancements in fluorination chemistry are valuable for synthesizing enantiomerically enriched compounds (Yasui et al., 2011).

Crystallographic Studies

Crystallographic analyses of compounds with benzenesulfonamide moieties have provided insights into their molecular structures, facilitating the understanding of their interaction mechanisms and potential applications in material science and drug design. These studies are foundational for the rational design of new compounds with desired physical and chemical properties (Rodrigues et al., 2015).

Properties

IUPAC Name

5-fluoro-2-methoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-20-12-5-4-11(16)9-13(12)22(18,19)17-10-15(6-7-15)14-3-2-8-21-14/h2-5,8-9,17H,6-7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYHOYNFHXIARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.